![molecular formula C20H17FN4O2S B2632477 4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251633-55-2](/img/structure/B2632477.png)
4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide
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Overview
Description
4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antituberculosis Activity
A study detailed the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as inhibitors against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showcasing significant antituberculosis activity without cytotoxic effects. These compounds demonstrate the potential of structurally similar molecules in targeting tuberculosis-causing bacteria (Jeankumar et al., 2013).
Anticancer Activity
Research into novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers revealed these compounds' high efficiency based on in vitro screening for antioxidant, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity. This suggests the potential of structurally related compounds in developing sterile or biologically active fabrics with integrated anticancer properties (Khalifa et al., 2015).
Antiviral Applications
The crystalline structure and properties of Raltegravir monohydrate, recognized as the first HIV integrase inhibitor, were detailed, highlighting the compound's molecular interactions and potential mechanism of action against HIV. This study underlines the relevance of structural analysis in drug development for antiviral therapies (Yamuna et al., 2013).
Enzyme Inhibition for Neurodegenerative Diseases
Investigations into N-(pyridin-3-ylmethyl)-2-aminothiazolines for their inhibitory activity against human erythrocyte acetylcholinesterase, equine serum butyrylcholinesterase, and porcine liver carboxylesterase, along with their antioxidant properties, suggest the potential of similar compounds in designing multifunctional agents for treating neurodegenerative diseases. The study provides insight into the structure-dependent activity of these compounds (Makhaeva et al., 2017).
Novel Synthetic Methodologies
Research on the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines showcases an efficient and rapid synthetic route, providing a foundation for the development of new compounds with potential pharmacological activities. This study emphasizes the importance of innovative synthetic approaches in medicinal chemistry (Faty et al., 2011).
Mechanism of Action
Target of Action
The compound “4-cyclopropaneamido-N-[(2-fluorophenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide” is a thiazole derivative . Thiazoles are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The exact mode of action would depend on the specific target of the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Thiazole derivatives, for example, have been found to have diverse biological and clinical applications .
properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[(2-fluorophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c21-14-6-2-1-5-13(14)11-23-20(27)18-17(24-19(26)12-8-9-12)16(25-28-18)15-7-3-4-10-22-15/h1-7,10,12H,8-9,11H2,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGKUFCLLNJCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropaneamido-N-[(2-fluorophenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide |
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